molecular formula C13H9IN2 B492966 2-(4-Iodophenyl)imidazo[1,2-a]pyridine CAS No. 214958-27-7

2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Cat. No. B492966
CAS RN: 214958-27-7
M. Wt: 320.13g/mol
InChI Key: BVUIIVQPNYNNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” involves the treatment of 2-(4-iodophenyl)imidazo[1,2-a]pyridine with sodium methanesulfinate in the presence of CuI and D-glucosamine in DMSO-H2O at 120°C for 24 hours, resulting in the synthesis of zolimidine .


Molecular Structure Analysis

The molecular formula of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is C13H9IN2 . The structure of imidazo[1,2-a]pyridines is recognized as a fused bicyclic 5–6 heterocycles .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The average mass of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is 320.128 Da, and its monoisotopic mass is 319.981018 Da .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, including 2-(4-Iodophenyl)imidazo[1,2-a]pyridine, have shown great potential in the development of optoelectronic devices. These compounds are utilized for their luminescent properties, which are essential in creating components like light-emitting diodes (LEDs), photodetectors, and solar cells .

Sensors

The unique structural characteristics of these compounds make them suitable for use in chemical sensors. They can be designed to detect specific ions or molecules, making them valuable in environmental monitoring and diagnostic applications .

Anti-Cancer Drugs

Research has indicated that imidazo[1,2-a]pyridine derivatives can be effective in the pharmaceutical field, particularly as anti-cancer agents. Their ability to interact with various biological targets makes them promising candidates for drug development .

Confocal Microscopy and Imaging

These compounds are also used as emitters in confocal microscopy and imaging techniques. Their fluorescent properties enhance the contrast and resolution of images, which is crucial in biological and medical research .

Medicinal Chemistry

In medicinal chemistry, these derivatives serve as scaffolds for developing new therapeutic agents due to their favorable interaction with biological systems .

Material Science

The structural character of imidazo[1,2-a]pyridine derivatives lends itself to applications in material science. They can be incorporated into various materials to enhance their properties or to create new materials with desired functionalities .

Bioimaging

Fluorophores derived from imidazo[1,2-a]pyridine compounds are used in bioimaging to visualize cellular processes and structures with high specificity and sensitivity .

Coordination Complexes

These compounds act as ligands for coordination complexes, which have a wide range of applications including catalysis, magnetic materials, and therapeutic agents .

Safety and Hazards

While specific safety and hazard information for “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is not available in the retrieved papers, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Therefore, future research could focus on exploring new synthesis strategies, investigating their mechanisms of action, and developing new applications in various fields.

properties

IUPAC Name

2-(4-iodophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUIIVQPNYNNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

Dissolving 27 g (83 mmol) of crude 2-bromo-4′-iodo acetophenone thus obtained and 8.0 g (85 mmol) of 2-aminopyridine into 200 milliliter of ethanol, adding 10 g of sodium hydrogen carbonate, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, separation with filtration was carried out and resultant crystals were washed with water and ethanol, thereby obtaining 21 g of 2-(4-iodophenyl)-imidazo [1,2-a] pyridine (yield: 82%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Iodophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Iodophenyl)imidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-Iodophenyl)imidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
2-(4-Iodophenyl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-Iodophenyl)imidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-Iodophenyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.